4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide
Description
Properties
IUPAC Name |
4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-4-34-22-11-9-21(10-12-22)30-13-14-31-23(28-29-25(31)26(30)33)15-19(3)16-24(32)27-17-20-7-5-18(2)6-8-20/h5-14,19H,4,15-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABTDBLDQTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyrazine Core
The core structure is synthesized using a modified procedure from patent CN102796104A:
- Cyclocondensation : 2-Hydrazinylpyrazine reacts with trifluoroacetic anhydride in chlorobenzene under reflux (110–120°C) to form the triazolopyrazine ring. Methanesulfonic acid catalyzes the removal of trifluoroacetic acid byproduct.
- Purification : The crude product is concentrated under reduced pressure, basified to pH 12, and extracted with dichloromethane to isolate the intermediate.
Introduction of the 4-Ethoxyphenyl Group
The ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. A photoredox methylation strategy, as described in PMC8122397, enables efficient functionalization:
- Photoredox Conditions : The intermediate is treated with tert-butyl peracetate and an iridium catalyst [Ir(dF-CF3-ppy)₂(dtbpy)]PF₆ under blue light (456 nm) to install methyl groups.
- Reaction Yield : Optimized conditions (16 hours, nitrogen-sparged 1:1 TFA/acetonitrile) achieve yields exceeding 60% for analogous triazolopyrazines.
Attachment of the Butanamide Side Chain
The final step involves coupling 3-methylbutanamide with the methylbenzylamine derivative:
- Activation : The carboxylic acid is activated using HATU or EDC/HOBt in dichloromethane.
- Amidation : Reacting the activated ester with 4-methylbenzylamine at room temperature for 12–24 hours yields the target compound.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
- Palladium/Carbon : Used in hydrogenation steps to reduce nitro groups or unsaturated bonds in related compounds.
- Iridium Photoredox Catalysts : Enable radical-based methylation under mild conditions, minimizing decomposition.
Comparative Analysis of Synthetic Methods
The table below contrasts two primary approaches for synthesizing triazolopyrazine derivatives:
Industrial Scalability and Purification
- Continuous Flow Reactors : Enhance reproducibility and safety for large-scale production.
- Chromatography : Reverse-phase HPLC (C18 column, methanol/water/TFA gradient) achieves >95% purity for pharmaceutical-grade material.
Structural Characterization
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the triazolopyrazine core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolo-Pyrazine Family
(a) 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1)
- Molecular formula : C₁₁H₇FN₄O₃
- Key differences :
- Lacks the butanamide side chain and 4-ethoxyphenyl substitution.
- Contains a nitro group and fluorine atom, enhancing electron-withdrawing properties.
- Pharmacological relevance : Used as an intermediate in synthesizing kinase inhibitors .
(b) 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
- Molecular formula : C₁₈H₁₄F₆N₄O₂
- Key differences :
- Replaces the ethoxyphenyl group with trifluoromethyl and trifluorophenyl moieties.
- Higher logP (~3.5) due to fluorine substitutions, enhancing blood-brain barrier penetration.
- Application : Investigated for CNS-targeted activity due to fluorinated aromatic groups .
Analogues with Butanamide Side Chains
(a) 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide (Compound 5h)
- Molecular formula : C₁₈H₁₉N₅O₂
- Key differences :
- Substitutes the triazolo-pyrazine core with a benzoxazole ring.
- Exhibits anti-inflammatory activity via LPS-induced cytokine suppression.
- Structural insight : The butanamide chain enhances solubility but reduces logP (logP ~1.8) compared to Compound G423-0613 .
Functional Group Impact on Bioactivity
- 4-Ethoxyphenyl group (G423-0613) : Enhances π-π stacking with aromatic residues in enzyme active sites, common in kinase inhibitors.
- Trifluoromethyl groups () : Improve metabolic stability and binding affinity to hydrophobic pockets.
- Nitro groups (Compound 1) : Increase reactivity but may introduce toxicity risks .
Biological Activity
The compound 4-[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-[(4-methylphenyl)methyl]butanamide , also known as G423-0407, belongs to a class of triazolopyrazine derivatives that have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of the compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular formula of G423-0407 is , and its structure includes a triazolo[4,3-a]pyrazin core with various substituents that enhance its biological activity. The presence of an ethoxyphenyl group and a methyl group on the butanamide chain contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with a triazole ring exhibit significant anticancer properties. A study involving similar triazole derivatives demonstrated that these compounds can induce cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) . G423-0407's structure suggests potential for similar activity due to the presence of the triazole moiety.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| G423-0407 | MCF-7 | To be determined |
| G423-0407 | Bel-7402 | To be determined |
Anti-inflammatory Properties
The compound's structural characteristics may also confer anti-inflammatory effects. Triazole derivatives have been reported to inhibit inflammatory pathways, potentially through modulation of cytokine production and inhibition of cyclooxygenase enzymes . This suggests that G423-0407 could be explored for therapeutic use in inflammatory diseases.
Antimicrobial Activity
Antimicrobial properties are another area where triazole derivatives have shown promise. Compounds similar to G423-0407 have displayed activity against various bacterial strains, making them candidates for further development as antimicrobial agents . The unique structure of G423-0407 may enhance its efficacy against resistant strains.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | To be determined |
| S. aureus | To be determined |
Case Studies and Research Findings
Several studies have highlighted the potential of triazole derivatives in drug development. For instance, a study focusing on 1,2,4-triazolethiones showed their effectiveness in treating various cancers due to their ability to induce apoptosis in cancer cells . Moreover, transition metal complexes derived from triazoles have demonstrated enhanced biological activities, suggesting that modifications to the basic structure can lead to improved pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
